3-(3-Chlorophenoxy)piperidine hydrochloride

Descripción general

Descripción

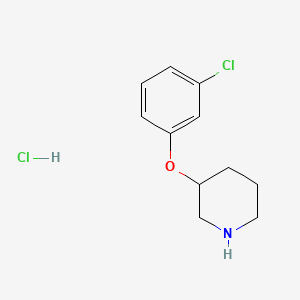

3-(3-Chlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of 3-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(3-Chlorophenoxy)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders and infections caused by resistant bacteria such as Mycobacterium tuberculosis.

- Case Study : Research indicates that derivatives of this compound can inhibit the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), crucial for the survival of Mycobacterium tuberculosis under hypoxic conditions. This positions it as a potential lead compound in antibiotic development .

Agrochemical Formulations

The compound is also used in formulating agrochemicals, enhancing the efficacy of herbicides and pesticides. Its ability to improve crop yields has made it valuable in agricultural research.

- Application Example : The incorporation of this compound into herbicide formulations has shown improved effectiveness against specific weed species, contributing to better agricultural practices .

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor binding and signaling pathways. Understanding these interactions aids researchers in elucidating cellular mechanisms and developing targeted therapies.

- Research Insight : Studies have demonstrated that the chlorophenoxy group can modulate enzyme activity, impacting various metabolic pathways .

Material Science

The compound finds applications in developing specialty polymers and coatings due to its chemical stability and resistance to environmental factors. This application is crucial for creating durable materials used in various industrial sectors.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatography. Its use ensures accurate analysis of complex mixtures across different samples.

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparación Con Compuestos Similares

- 4-(3-Chlorophenoxy)piperidine hydrochloride

- 3-(4-Chlorophenoxy)piperidine hydrochloride

- 3-(3-Bromophenoxy)piperidine hydrochloride

Comparison: 3-(3-Chlorophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Actividad Biológica

3-(3-Chlorophenoxy)piperidine hydrochloride (CAS Number: 1185301-51-2) is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its interaction with various receptors and enzymes, as well as relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₄ClNO·HCl

- Molecular Weight : 248.15 g/mol

- Melting Point : 245-248 °C

- Boiling Point : 347.05 °C

This compound is characterized by its piperidine structure, which is often associated with various biological activities, including modulation of neurotransmitter systems.

This compound primarily acts as a ligand for the histamine H₃ receptor (H₃R). The H₃R is known to play a significant role in the regulation of neurotransmitter release, particularly in the central nervous system. Its antagonistic properties suggest that this compound may enhance the release of neurotransmitters such as acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation .

Interaction with Receptors

Research indicates that this compound exhibits affinity for several receptors:

- Histamine H₃ Receptor : It acts as an antagonist, potentially increasing levels of acetylcholine by inhibiting the receptor's activity. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired .

- Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This dual action may enhance cholinergic transmission and improve cognitive function .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit AChE and BuChE at nanomolar concentrations. For instance, one study reported an IC₅₀ value for AChE inhibition at approximately 50 nM, indicating potent activity against this target .

Study on Cognitive Enhancement

A significant study involved administering this compound to animal models to evaluate its effects on cognitive function. The results indicated improved performance in memory tasks compared to control groups, suggesting its potential use as a cognitive enhancer in conditions such as Alzheimer's disease .

Safety and Toxicological Profile

Safety assessments have shown that the compound has a favorable profile when tested in various cell lines. Hepatotoxicity was assessed using HepG2 cells, revealing no significant adverse effects at therapeutic concentrations .

Comparative Analysis with Other Compounds

| Compound Name | Target Receptor | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 3-(3-Chlorophenoxy)piperidine HCl | H₃R | ~50 | Potent AChE inhibitor |

| ADS003 | H₃R | 8.47 | Similar mechanism; high potency |

| ADS009 | H₃R | 7.79 | Effective in enhancing cholinergic activity |

Propiedades

IUPAC Name |

3-(3-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQOQASAMXQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673792 | |

| Record name | 3-(3-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-51-2 | |

| Record name | 3-(3-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.